
1-(Benzyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Final coupling and deprotection steps: These steps involve the coupling of the intermediate with the desired carboxylic acid and subsequent deprotection of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar reactivity and applications, but their overall properties depend on the rest of the molecule.
Uniqueness
What sets 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butoxycarbonyl group, for example, provides a protective function that can be selectively removed under specific conditions, allowing for further functionalization.
Propriétés
Formule moléculaire |
C21H28N2O2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c24-21(18-25-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19/h1-10,21,24H,11-18H2 |
Clé InChI |
IFELFPSTWKRDLF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


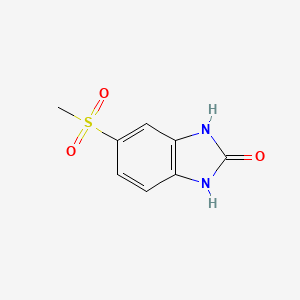

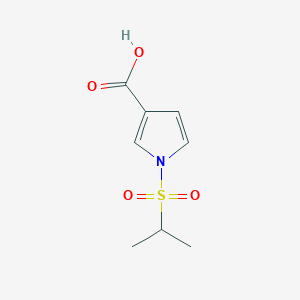
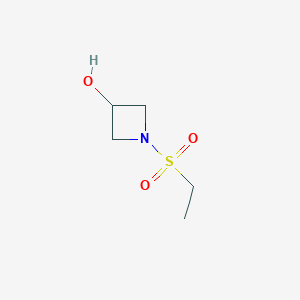
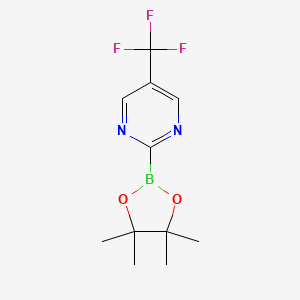
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
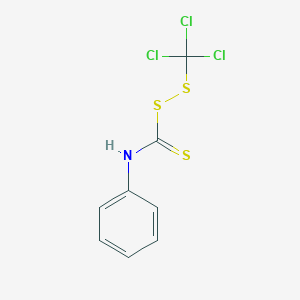
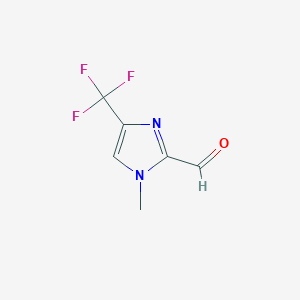
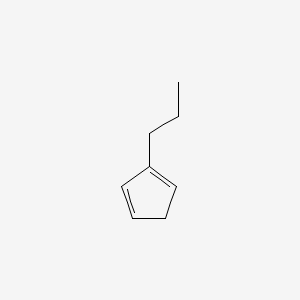

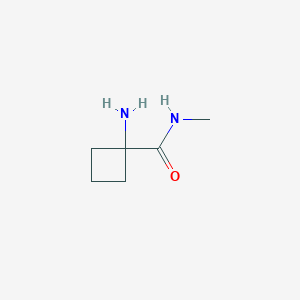


![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
